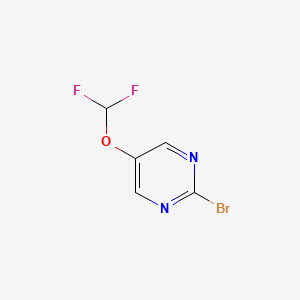

2-Bromo-5-(difluoromethoxy)pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H3BrF2N2O |

|---|---|

Molecular Weight |

224.99 g/mol |

IUPAC Name |

2-bromo-5-(difluoromethoxy)pyrimidine |

InChI |

InChI=1S/C5H3BrF2N2O/c6-4-9-1-3(2-10-4)11-5(7)8/h1-2,5H |

InChI Key |

GZMONHRHGRBECD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=N1)Br)OC(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 5 Difluoromethoxy Pyrimidine

Established Synthetic Routes and Mechanistic Considerations

The construction of 2-Bromo-5-(difluoromethoxy)pyrimidine (B6162473) can be approached through several synthetic sequences, primarily involving the installation of the bromine atom at the 2-position and the difluoromethoxy group at the 5-position of the pyrimidine (B1678525) ring. The order of these introductions can vary, leading to different synthetic pathways.

Halogenation Strategies for Pyrimidine Ring Functionalization

The introduction of a bromine atom at the 2-position of the pyrimidine ring is a crucial step. One common strategy involves the conversion of a precursor, such as a hydroxypyrimidine or an aminopyrimidine, into the desired 2-bromo derivative.

A prevalent method starts with a 2-hydroxypyrimidine (B189755) derivative. The hydroxyl group can be converted to a leaving group, which is then displaced by a bromide ion. For instance, 2-hydroxy-5-bromopyrimidine can be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 5-bromo-2-chloropyrimidine (B32469). chemicalbook.com This intermediate can then undergo a halogen exchange reaction, where the chlorine atom is substituted by bromine. A patent describes a method for the preparation of 2-bromo-5-alkylpyrimidines from 2-chloro-5-alkylpyrimidines using hydrogen bromide in an acidic solvent.

Another approach involves the direct bromination of a suitable pyrimidine precursor. For example, the bromination of 2-hydroxypyrimidine at the 5-position can be achieved using bromine in deionized water, followed by recrystallization. google.com While this functionalizes the 5-position, similar principles can be applied for the 2-position under different reaction conditions.

The Sandmeyer reaction offers an alternative route starting from an amino-pyrimidine. wikipedia.orgnih.govbyjus.comorganic-chemistry.orgmasterorganicchemistry.com This reaction involves the diazotization of a primary aromatic amine followed by treatment with a copper(I) bromide solution to introduce the bromine atom. wikipedia.orgnih.govbyjus.comorganic-chemistry.orgmasterorganicchemistry.com This method is particularly useful for introducing halogens to aromatic and heteroaromatic rings and offers a distinct pathway to 2-brominated pyrimidines. wikipedia.orgnih.govbyjus.comorganic-chemistry.orgmasterorganicchemistry.com

Table 1: Key Halogenation Reactions for Pyrimidine Ring Functionalization

| Starting Material | Reagents | Product | Reaction Type |

| 2-Hydroxy-5-bromopyrimidine | 1. POCl₃, Toluene, Triethylamine | 5-Bromo-2-chloropyrimidine | Chlorination |

| 2-Chloro-5-alkylpyrimidine | HBr, Acetic Acid | 2-Bromo-5-alkylpyrimidine | Halogen Exchange |

| 2-Hydroxypyrimidine | Br₂, Deionized Water | 2-Hydroxy-5-bromopyrimidine | Electrophilic Bromination |

| 2-Aminopyrimidine derivative | 1. NaNO₂, HBr 2. CuBr | 2-Bromopyrimidine (B22483) derivative | Sandmeyer Reaction |

Introduction of the Difluoromethoxy Moiety: Etherification and Fluorination Approaches

The incorporation of the difluoromethoxy group (-OCF₂H) is a critical step that imparts unique physicochemical properties to the final molecule. This can be achieved either by reacting a hydroxyl-substituted pyrimidine with a difluoromethylating agent or by constructing the difluoromethoxy group on the pyrimidine ring.

One of the most direct methods is the difluoromethoxylation of a hydroxyl group. For instance, starting with a 5-hydroxypyrimidine (B18772) derivative, the hydroxyl group can be reacted with a source of difluorocarbene or a related difluoromethylating reagent. The synthesis of 5-hydroxypyrimidine itself can be accomplished through methods like the debenzylation of 5-(benzyloxy)pyrimidine.

Recent advancements have focused on the direct C-H difluoromethoxylation of (hetero)arenes using photoredox catalysis. rsc.org This method offers a more atom-economical approach by directly functionalizing a C-H bond, although its application to specific positions on the pyrimidine ring requires careful consideration of regioselectivity. rsc.org

Another strategy involves the use of reagents like chlorodifluoromethane (B1668795) or sodium chlorodifluoroacetate in the presence of a base to generate difluorocarbene, which then reacts with a phenol-like hydroxyl group on the pyrimidine ring.

Table 2: Methods for Introducing the Difluoromethoxy Group

| Starting Material | Reagents | Product | Reaction Type |

| 5-Hydroxypyrimidine derivative | Chlorodifluoromethane, Base | 5-(Difluoromethoxy)pyrimidine derivative | Difluoromethoxylation |

| 5-Hydroxypyrimidine derivative | Sodium chlorodifluoroacetate, Heat | 5-(Difluoromethoxy)pyrimidine derivative | Difluoromethoxylation |

| (Hetero)arene | Redox-active difluoromethoxylating reagent, Photoredox catalyst | Difluoromethoxylated (hetero)arene | C-H Difluoromethoxylation |

Advanced Reaction Conditions and Reagent Selection for Optimized Synthesis

Optimizing the synthesis of this compound involves careful selection of reagents and reaction conditions to maximize yield, purity, and efficiency.

For the halogenation step, the use of N-bromosuccinimide (NBS) is a common alternative to liquid bromine, as it is a solid and easier to handle. masterorganicchemistry.comorganic-chemistry.orgyoutube.commasterorganicchemistry.com The reaction can be initiated by light or a radical initiator. The choice of solvent is also critical; for instance, the bromination of uracil (B121893) derivatives has been effectively carried out in aprotic solvents like DMF.

In the context of the Sandmeyer reaction, modern variations may employ organic nitrites, such as tert-butyl nitrite (B80452) or isoamyl nitrite, in place of sodium nitrite. nih.gov The use of copper(I) bromide is classic, but other copper sources can also be effective.

For the difluoromethoxylation step, phase-transfer catalysts can be employed to facilitate the reaction between the hydroxyl-pyrimidine in an aqueous or biphasic medium and the difluoromethylating agent in an organic phase. The choice of base is also crucial, with alkali metal hydroxides or carbonates being common.

Considerations for Scalable and Efficient Industrial Production

The transition from laboratory-scale synthesis to industrial production introduces several challenges that need to be addressed to ensure a safe, cost-effective, and environmentally friendly process.

For halogenation reactions, particularly those using bromine, safety is a primary concern due to the hazardous nature of the reagent. The use of flow chemistry can offer significant advantages by minimizing the volume of hazardous materials at any given time and allowing for better control over reaction parameters such as temperature and mixing. A patent for the one-step synthesis of 5-bromo-2-chloropyrimidine highlights the potential for simplified production processes and improved efficiency. patsnap.com

In industrial settings, the recovery and recycling of solvents and catalysts are crucial for economic viability and environmental sustainability. For instance, in the synthesis of 5-bromo-2-substituted pyrimidine compounds, the use of acetic acid as both a solvent and a catalyst, which can potentially be recovered and reused, is an attractive feature for large-scale production.

The purification of the final product is another critical aspect. Crystallization is often the preferred method for large-scale purification as it can provide a high-purity product in a cost-effective manner. The choice of crystallization solvent and the control of crystallization conditions are key to obtaining the desired crystal form and purity.

Finally, process optimization through statistical methods like Design of Experiments (DoE) can be employed to identify the optimal reaction conditions that provide the highest yield and purity while minimizing costs and environmental impact.

Reactivity and Derivatization of 2 Bromo 5 Difluoromethoxy Pyrimidine

Nucleophilic Substitution Reactions at the C-2 Position

The pyrimidine (B1678525) ring is inherently electron-deficient, and this characteristic is further amplified by the presence of the electronegative difluoromethoxy group. This electronic nature makes the carbon atom at the 2-position, which is bonded to the bromine atom, highly electrophilic and thus susceptible to attack by nucleophiles. The bromine atom acts as a good leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions.

Amination Reactions with Nitrogen-Containing Nucleophiles

The displacement of the bromide in 2-Bromo-5-(difluoromethoxy)pyrimidine (B6162473) with various nitrogen-based nucleophiles is a common strategy for introducing amine functionalities. These reactions are fundamental in medicinal chemistry for the synthesis of compounds with potential biological activity. The process typically involves reacting the pyrimidine substrate with a primary or secondary amine, often in the presence of a base and a suitable solvent.

While specific examples for this compound are not extensively detailed in peer-reviewed literature, the reactivity pattern follows that of other activated halopyrimidines. For instance, related compounds like 2-chloropyrimidines are known to react with amines under thermal or microwave conditions. The reaction of 1-(3-bromopropyl)-pyrimidine-2,4(1H,3H)-dione with amines like ammonia (B1221849), propylamine, and benzylamine (B48309) demonstrates the general applicability of amination in pyrimidine chemistry.

Etherification and Thioetherification Reactions with Oxygen and Sulfur Nucleophiles

Similar to amination, the bromine atom can be displaced by oxygen and sulfur nucleophiles to form ethers and thioethers, respectively. These reactions expand the molecular diversity achievable from the starting pyrimidine. The reaction with an alcohol (alkoxide) or a thiol (thiolate) proceeds via the SNAr mechanism.

For example, a patent describes the reaction of this compound with 4-mercaptophenol (B154117) to yield 5-(difluoromethoxy)-2-((4-hydroxyphenyl)thio)pyrimidine. This transformation highlights the utility of thioetherification for linking the pyrimidine core to other aromatic systems.

| Reactant 1 | Reactant 2 | Product | Conditions | Yield |

| This compound | 4-mercaptophenol | 5-(difluoromethoxy)-2-((4-hydroxyphenyl)thio)pyrimidine | K₂CO₃, DMF, 80 °C | 85% |

Transition Metal-Catalyzed Cross-Coupling Reactions

Beyond its utility in nucleophilic substitution, the C-Br bond in this compound provides a handle for various powerful transition metal-catalyzed cross-coupling reactions. These methods are indispensable for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the construction of complex molecular architectures.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, involving the reaction of an organoboron species (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. This reaction is widely used to form biaryl or vinyl-aryl bonds. The reactivity of bromo-heterocycles, including bromopyrimidines, in Suzuki couplings is well-established.

Patented research provides specific examples of the Suzuki coupling of this compound with various arylboronic acids. These reactions are typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ and a phosphine (B1218219) ligand, in the presence of a base like sodium carbonate or potassium phosphate.

Table of Suzuki-Miyaura Coupling Reactions

| Boronic Acid/Ester | Catalyst System | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|

| (4-formylphenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 4-(5-(difluoromethoxy)pyrimidin-2-yl)benzaldehyde | 78% |

| (3-cyanophenyl)boronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 3-(5-(difluoromethoxy)pyrimidin-2-yl)benzonitrile | 92% |

| (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | Cs₂CO₃ | DME/H₂O | 5-(difluoromethoxy)-2-(1-methyl-1H-pyrazol-4-yl)pyrimidine | 85% |

Buchwald-Hartwig Amination and Related C-N Coupling Methodologies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. It offers a powerful alternative to traditional amination methods, often proceeding under milder conditions with a broader substrate scope. This reaction is particularly valuable for coupling less reactive amines or for substrates where nucleophilic aromatic substitution is inefficient. A novel palladium-catalyzed method has been developed for synthesizing pyrido[2,3-d]pyrimidines through a cascade imination/Buchwald-Hartwig cross-coupling process.

While specific, published examples for the Buchwald-Hartwig amination of this compound are scarce, its structural features make it a suitable candidate for such transformations. The general protocol involves a palladium precatalyst, a suitable phosphine ligand (e.g., BINAP, XPhos), and a base (e.g., sodium tert-butoxide, cesium carbonate).

Exploration of Other Cross-Coupling Strategies (e.g., Sonogashira, Negishi, Stille)

The versatility of this compound extends to other important cross-coupling reactions.

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes, catalyzed by palladium and a copper co-catalyst, to form aryl alkynes. It is a fundamental tool for introducing alkynyl moieties into aromatic systems. Pyridines and pyrimidines have been shown to be suitable substrates for Sonogashira couplings.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. This method is known for its high functional group tolerance and its ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds.

Stille Coupling: The Stille reaction utilizes an organotin reagent (stannane) to couple with an organic halide under palladium catalysis. It is highly versatile, and a wide range of halogen-substituted heterocycles, including pyrimidines, can be used as coupling partners. A key advantage is the stability of the organostannane reagents, though their toxicity is a drawback.

While detailed studies on the application of these specific coupling strategies to this compound are not widely available in the public domain, the known reactivity of bromopyrimidines suggests that it is a highly viable substrate for these powerful C-C bond-forming transformations.

Electrophilic Aromatic Substitution on the Pyrimidine Ring

The pyrimidine ring is classified as an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency significantly deactivates the ring towards electrophilic aromatic substitution (EAS) reactions. Compared to benzene, the electron density of the pyrimidine ring is considerably lower, making it substantially less nucleophilic and thus less reactive towards electrophiles. rsc.org For an EAS reaction to occur, the presence of strong electron-donating groups (EDGs) on the pyrimidine ring is generally required to sufficiently activate the system.

In the case of this compound, the substituents present a mixed electronic effect. The 2-bromo group is a weakly deactivating group, which further reduces the ring's electron density through its inductive effect. Conversely, the 5-difluoromethoxy group, while having an inductive electron-withdrawing effect due to the fluorine atoms, can also act as a weak electron-donating group through resonance by sharing the oxygen's lone pairs with the ring. However, the deactivating inductive effect of the two nitrogen atoms and the bromine atom likely outweighs the potential activating effect of the difluoromethoxy group.

Direct electrophilic substitution on the pyrimidine ring of this compound is therefore predicted to be extremely challenging under standard electrophilic substitution conditions (e.g., nitration with mixed acid, halogenation with X₂/FeX₃). For instance, studies on related pyrimidine systems have shown that even with an activating amino group, electrophilic substitution can be difficult. In the case of 5-acetamido-2-phenylpyrimidine, nitration occurs on the more activated phenyl ring rather than the pyrimidine ring, highlighting the pyrimidine core's low reactivity. nih.gov

To facilitate electrophilic attack on such a deactivated ring, harsh reaction conditions or alternative strategies would likely be necessary. One such strategy involves the initial N-oxidation of the pyrimidine ring. The resulting pyrimidine N-oxide is more susceptible to electrophilic substitution due to the electron-donating nature of the N-oxide group.

Below is a table summarizing the expected reactivity of this compound towards common electrophilic aromatic substitution reactions based on the general reactivity of pyrimidines.

Table 1: Predicted Reactivity in Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Outcome for this compound | Rationale |

| Nitration | HNO₃/H₂SO₄ | No reaction or decomposition | The pyrimidine ring is strongly deactivated by two nitrogen atoms and a bromine substituent. rsc.orgnih.gov |

| Halogenation | Br₂/FeBr₃ | No reaction or low yield | The electron-deficient nature of the pyrimidine ring prevents efficient electrophilic attack. nih.govnih.gov |

| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | No reaction | The Lewis acid catalyst will complex with the basic nitrogen atoms, further deactivating the ring. |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | No reaction | Similar to alkylation, catalyst complexation with the nitrogen atoms inhibits the reaction. |

Reductive Transformations of the Bromine Substituent

The bromine atom at the C2 position of this compound can be removed through various reductive transformations. A common and effective method for the dehalogenation of aryl bromides is catalytic hydrogenation. This method involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source. The hydrogen source can be molecular hydrogen (H₂) or a transfer hydrogenation reagent like ammonium (B1175870) formate (B1220265) or ammonia borane (B79455). youtube.comnih.gov

Catalytic hydrogenation of bromopyrimidines can lead to the selective removal of the bromine atom to yield the corresponding debrominated pyrimidine. The reaction conditions, including the choice of catalyst, solvent, and hydrogen source, can be optimized to favor dehalogenation over the reduction of the pyrimidine ring itself. However, under more forcing conditions, reduction of the heterocyclic ring can also occur. researchgate.netrsc.org

Catalytic transfer hydrogenation offers a milder and often more practical alternative to using high-pressure hydrogen gas. Reagents like ammonium formate in the presence of Pd/C can efficiently effect the reductive debromination of various bromo-heterocycles. nih.gov Another versatile reducing system is ammonia borane, which has been used for the transfer hydrogenation of N-heterocycles. researchgate.netrsc.orgrsc.org

The table below presents plausible reductive transformation reactions for the bromine substituent on this compound, based on established methods for similar compounds.

Table 2: Reductive Transformations of the Bromine Substituent

| Reaction Type | Reagents and Conditions | Expected Product | Notes on Analogous Reactions |

| Catalytic Hydrogenation | H₂, Pd/C, solvent (e.g., MeOH, EtOH) | 5-(Difluoromethoxy)pyrimidine | Catalytic hydrogenation is a standard method for the dehalogenation of aryl halides. |

| Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C, solvent (e.g., MeOH) | 5-(Difluoromethoxy)pyrimidine | This method is widely used for the reduction of various functional groups, including the debromination of aromatic halides. nih.gov |

| Reduction with Ammonia Borane | H₃N·BH₃, catalyst (e.g., Ni(II) complex), solvent | 5-(Difluoromethoxy)pyrimidine | Ammonia borane is an effective hydrogen source for the transfer hydrogenation of quinolines and other N-heterocycles. rsc.org |

Oxidation Reactions Affecting the Pyrimidine Core or Substituents

The oxidation of this compound can potentially occur at two main sites: the pyrimidine ring nitrogens or the substituents. The pyrimidine ring itself is generally resistant to oxidation due to its electron-deficient character. However, the nitrogen atoms can be oxidized to form N-oxides, which is a common reaction for N-heterocycles. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and a strong acid like trifluoroacetic acid. cdnsciencepub.comyoutube.com

The regioselectivity of N-oxidation in unsymmetrical pyrimidines is influenced by the electronic nature of the substituents. Electron-donating groups tend to direct oxidation to the para-position nitrogen, while the directing effects of other groups can be more complex. youtube.com In this compound, the relative directing effects of the bromo and difluoromethoxy groups would determine which nitrogen atom is preferentially oxidized.

The difluoromethoxy group is known for its high metabolic stability, which suggests a general resistance to oxidative degradation under biological conditions. youtube.comnih.gov In a chemical context, this group is also expected to be robust towards many common oxidizing agents. The C-F bonds are very strong, and the ether linkage is generally stable. Therefore, oxidation of the difluoromethoxy group would likely require harsh conditions that might also lead to the degradation of the pyrimidine ring.

The table below outlines potential oxidation reactions for this compound.

Table 3: Potential Oxidation Reactions

| Reaction Type | Reagents and Conditions | Possible Products | Notes on Analogous Reactions |

| N-Oxidation | m-CPBA, solvent (e.g., CH₂Cl₂) | This compound N-oxide (isomeric mixture) | N-oxidation of substituted pyrimidines with peroxy acids is a well-established method. cdnsciencepub.comyoutube.comorganic-chemistry.org |

| N-Oxidation | H₂O₂/TFAA | This compound N-oxide (isomeric mixture) | A mixture of hydrogen peroxide and trifluoroacetic anhydride (B1165640) is a potent oxidizing system for N-oxidation. cdnsciencepub.com |

| Oxidation of the Pyrimidine Ring | Strong oxidizing agents (e.g., KMnO₄) | Ring cleavage products | The pyrimidine ring is generally resistant to oxidation, and strong oxidants may lead to decomposition. |

Applications of 2 Bromo 5 Difluoromethoxy Pyrimidine As a Key Synthetic Intermediate

Precursor for the Synthesis of Novel Heterocyclic Systems

The structure of 2-Bromo-5-(difluoromethoxy)pyrimidine (B6162473) makes it an ideal precursor for synthesizing novel and complex heterocyclic systems. The pyrimidine (B1678525) ring itself is a key scaffold in many biologically active compounds. mdpi.com The presence of the bromine atom at the 2-position allows for the application of powerful carbon-carbon and carbon-nitrogen bond-forming reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions enable the attachment of other aromatic or heterocyclic rings to the pyrimidine core.

For instance, similar bromo-pyrimidine compounds are used to construct fused heterocyclic systems, such as pyrimido[1,6-a]pyrimidines and pyrimido[1,6-c]pyrimidines, through intramolecular cyclization reactions. nih.gov By reacting this compound with appropriately functionalized reaction partners, chemists can forge new ring systems, leading to the discovery of compounds with unique three-dimensional shapes and novel biological activities. The general synthetic accessibility and structural diversity of pyrimidines make them attractive starting points for creating libraries of new chemical entities. mdpi.com

Building Block for the Construction of Complex Fluorinated Organic Molecules

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The difluoromethoxy (-OCF₂H) group, in particular, is a valuable substituent that can serve as a bioisostere for other functional groups. This compound acts as a key building block that allows for the direct introduction of this fluorinated moiety into a target molecule. bldpharm.com

The compound is part of a broader class of fluorinated building blocks used by chemists to synthesize complex organic molecules for pharmaceuticals and advanced materials. americanelements.com The synthetic utility is demonstrated in related compounds like 5-bromo-2-fluoropyrimidine, where the halogen atoms can be selectively functionalized to build linear macromolecules or other complex structures. ossila.com The presence of the difluoromethoxy group on the pyrimidine ring from the outset simplifies the synthesis of complex fluorinated targets, avoiding the need for potentially harsh or low-yielding fluorination steps later in the synthetic sequence. A similar building block, 5-bromo-2-(trifluoromethyl)pyrimidine, is also used in the synthesis of complex molecules, highlighting the importance of halogenated and fluorinated pyrimidines in this field. chemicalbook.com

Utility in the Design and Preparation of Pyrimidine-Containing Analogues for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, aiming to understand how specific structural features of a molecule contribute to its biological activity. The pyrimidine scaffold is an excellent template for such studies due to its synthetic tractability and its prevalence in known drugs. mdpi.comnih.gov

This compound is an ideal starting material for generating a library of pyrimidine-containing analogues for SAR studies. The bromine atom at the C-2 position is a key point for diversification. nih.gov It can be readily replaced with a wide variety of substituents using well-established chemical reactions. By keeping the 5-(difluoromethoxy)pyrimidine core constant and varying the group at the C-2 position, researchers can systematically probe the effects of steric and electronic properties on the molecule's ability to interact with a biological target, such as an enzyme or receptor. nih.gov For example, in studies on other 2,4-disubstituted pyrimidines, researchers found that cholinesterase inhibition was highly sensitive to the nature of the substituents at these positions. nih.gov This systematic approach allows medicinal chemists to build a detailed understanding of the SAR, guiding the design of more potent and selective drug candidates. A patent for the synthesis of 5-bromo-2-substituted pyrimidines demonstrates the feasibility of introducing various groups, such as methyl or phenyl, which is a common practice in SAR exploration. google.com

Role in the Synthesis of Advanced Chemical Scaffolds

Beyond its use as a simple precursor, this compound plays a role in the construction of advanced chemical scaffolds, which are the core structures of modern therapeutic agents. The pyrimidine ring is considered a suitable template for developing drugs that can target multiple pathological pathways in a disease. nih.gov

The reactivity of the bromine atom allows this compound to be integrated into larger, often more rigid and complex molecular architectures. These advanced scaffolds are crucial in developing drugs for challenging targets. The synthesis of fused heterocyclic systems, such as those incorporating pyrimidoquinazoline structures, exemplifies the creation of such scaffolds from pyrimidine precursors. nih.gov The versatility of the pyrimidine core, combined with the specific properties imparted by the difluoromethoxy group, makes this compound a valuable component in the toolkit for creating next-generation chemical scaffolds for drug discovery. mdpi.com

Spectroscopic Characterization Techniques for 2 Bromo 5 Difluoromethoxy Pyrimidine and Its Synthesized Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Bromo-5-(difluoromethoxy)pyrimidine (B6162473). By analyzing the spectra from different nuclei such as ¹H, ¹³C, and ¹⁹F, it is possible to map out the complete chemical structure.

The ¹H NMR spectrum of this compound is expected to be relatively simple, providing key information about the protons in the molecule. The pyrimidine (B1678525) ring protons and the proton of the difluoromethoxy group will give rise to distinct signals.

The two protons on the pyrimidine ring are anticipated to appear as two distinct signals in the aromatic region of the spectrum. The proton at the C4 position and the proton at the C6 position are in different chemical environments and will likely exhibit a doublet or a singlet-like appearance depending on the coupling interactions. The difluoromethoxy group's proton (-OCHF₂) is expected to produce a triplet in the upfield region of the spectrum due to coupling with the two adjacent fluorine atoms.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (Note: The following data is predicted based on the analysis of structurally similar pyrimidine derivatives.)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4/H-6 | 8.5 - 8.8 | s | - |

| H-4/H-6 | 8.5 - 8.8 | s | - |

| -OCHF₂ | 6.5 - 7.0 | t | ~74 (²JHF) |

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. Each unique carbon atom in the molecule will give a distinct signal. The chemical shifts of the carbon atoms are influenced by their local electronic environment.

The carbon atoms of the pyrimidine ring are expected to resonate in the downfield region of the spectrum. The carbon atom attached to the bromine (C2) will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect. The carbon atom bonded to the difluoromethoxy group (C5) will also be significantly shifted. The carbon of the difluoromethoxy group (-OCHF₂) is expected to appear as a triplet due to coupling with the two fluorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: The following data is predicted based on the analysis of structurally similar pyrimidine derivatives.)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) |

| C2 | ~150 | s |

| C4 | ~158 | s |

| C5 | ~140 | t |

| C6 | ~158 | s |

| -OCHF₂ | ~115 | t |

¹⁹F NMR spectroscopy is a powerful technique for characterizing fluorinated organic compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift range. nih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms of the difluoromethoxy group. This signal would likely appear as a doublet due to coupling with the proton of the same group. The wide chemical shift dispersion in ¹⁹F NMR helps in resolving signals even in complex molecules. researchgate.net

Multi-nuclear NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be used to correlate the ¹H, ¹³C, and even ¹⁹F signals, providing definitive evidence for the structural assignments. These two-dimensional NMR techniques are crucial for confirming the connectivity between different parts of the molecule in synthesized derivatives.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing its vibrational modes.

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=N, C-O, C-Br, and C-F bonds. The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. mewaruniversity.org The C=N stretching vibrations of the pyrimidine ring usually appear in the 1600-1450 cm⁻¹ range. The C-O stretching of the ether linkage and the C-F stretching of the difluoromethoxy group will give rise to strong absorptions in the fingerprint region (below 1500 cm⁻¹). Specifically, the C-F stretching bands are expected to be intense and appear in the 1100-1000 cm⁻¹ region. The C-Br stretching vibration is typically found at lower wavenumbers, often below 700 cm⁻¹.

Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations of the pyrimidine ring, which may be weak in the IR spectrum.

Table 3: Predicted IR Absorption Bands for this compound (Note: The following data is predicted based on the analysis of structurally similar pyrimidine derivatives.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| C=N Stretch (pyrimidine ring) | 1600 - 1450 | Medium to Strong |

| C-O Stretch (ether) | 1250 - 1050 | Strong |

| C-F Stretch | 1100 - 1000 | Strong |

| C-Br Stretch | < 700 | Medium |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₅H₃BrF₂N₂O).

The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by two mass units.

The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for this molecule might include the loss of the bromine atom, the difluoromethoxy group, or smaller fragments like CO or HCN from the pyrimidine ring. Analysis of these fragment ions helps to piece together the structure of the parent molecule and its synthesized derivatives.

Theoretical and Computational Chemistry Studies of 2 Bromo 5 Difluoromethoxy Pyrimidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis (e.g., DFT, HOMO/LUMO)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemistry for predicting the electronic structure and reactivity of molecules. These methods are routinely applied to new pyrimidine (B1678525) derivatives to understand their properties. mdpi.comindexcopernicus.com For 2-Bromo-5-(difluoromethoxy)pyrimidine (B6162473), DFT calculations, likely using a basis set such as B3LYP/6-311+G(d,p), could be employed to optimize the molecular geometry and compute various electronic descriptors. nih.gov

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) reflects its electron-accepting ability. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. nih.gov

In this compound, the electron-withdrawing nature of the bromine atom, the difluoromethoxy group, and the pyrimidine ring nitrogens would significantly influence the electron distribution. The HOMO is expected to be located primarily on the pyrimidine ring and the bromine atom, while the LUMO would likely be distributed over the electron-deficient pyrimidine ring.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η), where μ is the chemical potential (≈ -χ).

These descriptors, derived from DFT calculations, provide a quantitative basis for understanding the molecule's stability and reaction tendencies. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

This table presents plausible values based on typical DFT calculations for similar halogenated pyrimidine derivatives. Actual values would require specific computation.

| Parameter | Value (eV) | Description |

| EHOMO | -7.15 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.98 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.17 | Indicator of chemical reactivity and stability |

| Ionization Potential (I) | 7.15 | Energy required to remove an electron |

| Electron Affinity (A) | 1.98 | Energy released when an electron is added |

| Chemical Hardness (η) | 2.59 | Resistance to change in electron configuration |

| Electronegativity (χ) | 4.57 | Tendency to attract electrons |

| Electrophilicity Index (ω) | 4.03 | Measure of electrophilic character |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, providing detailed information on conformational changes and intermolecular interactions. acs.orgacs.org For this compound, MD simulations would be particularly useful for analyzing the conformational flexibility of the difluoromethoxy (-OCF₂H) group.

The rotation around the C5-O bond would be a key focus of such a simulation. By simulating the molecule's dynamics over time (typically nanoseconds), researchers can identify the most stable conformations (rotamers) of the difluoromethoxy group and the energy barriers between them. This is critical as the orientation of this group can influence crystal packing, solubility, and interactions with biological targets.

Furthermore, MD simulations can model the behavior of multiple this compound molecules in a condensed phase (e.g., a simulated solvent or crystal lattice). This allows for the study of intermolecular interactions, such as halogen bonding (involving the bromine atom), hydrogen bonding (with the C-H of the difluoromethoxy group or pyrimidine ring), and π-π stacking between pyrimidine rings. Computational studies on related systems have highlighted the importance of these non-covalent interactions in determining the supramolecular architecture and material properties. acs.org These simulations provide a dynamic picture that complements the static view from quantum chemical calculations. acs.org

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is widely used to predict various spectroscopic parameters, which can then be compared with experimental results to confirm the molecular structure. DFT calculations are particularly effective for predicting vibrational frequencies (FTIR and Raman) and nuclear magnetic resonance (NMR) chemical shifts.

For this compound, DFT calculations could predict the vibrational modes associated with specific functional groups. For instance, the C-Br stretching frequency, the C-F and C-O stretching of the difluoromethoxy group, and the characteristic ring vibrations of the pyrimidine core could all be calculated. A recent joint experimental and theoretical study on 2- and 5-bromopyrimidine (B23866) demonstrated that time-dependent DFT (TD-DFT) can accurately model their VUV photoabsorption spectra, assigning the observed bands to specific electronic transitions (e.g., π* ← π). nih.gov

Table 2: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹)

This table illustrates the expected correlation between theoretical (scaled) and experimental vibrational frequencies for key bonds. Actual data would require synthesis and spectroscopic analysis of the compound.

| Vibrational Mode | Calculated Frequency (Scaled) | Expected Experimental Frequency |

| Pyrimidine Ring C=N Stretch | 1560 | ~1565 |

| Pyrimidine Ring C-H Bend | 1420 | ~1425 |

| C-O-C Asymmetric Stretch | 1250 | ~1255 |

| C-F Stretch | 1100 | ~1105 |

| C-Br Stretch | 650 | ~655 |

Rational Design of Derivatives based on Computational Insights

Computational chemistry is a cornerstone of rational drug design and materials science, enabling the targeted modification of lead compounds to improve their properties. nih.govnih.gov For this compound, computational insights could guide the design of new derivatives with enhanced biological activity or specific material characteristics.

Reactivity Mapping : DFT calculations can generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. Red regions indicate negative potential (nucleophilic sites, prone to attack by electrophiles), while blue regions show positive potential (electrophilic sites). This map would identify the most likely sites for chemical modification. For instance, the nitrogen atoms of the pyrimidine ring are expected to be nucleophilic sites.

Structure-Activity Relationship (SAR) Studies : If this pyrimidine derivative is identified as a hit in a biological screen, computational methods can help build SAR models. mdpi.com By calculating descriptors for a series of related analogues and correlating them with biological activity, a quantitative structure-activity relationship (QSAR) model can be developed. This model can then predict the activity of new, unsynthesized derivatives, prioritizing the most promising candidates for synthesis. mdpi.com

Molecular Docking : If the biological target is known (e.g., an enzyme or receptor), molecular docking simulations can predict how derivatives of this compound would bind to the active site. researchgate.netnih.gov These simulations can guide modifications to improve binding affinity and selectivity. For example, replacing the bromine at the C2 position with other groups could lead to new interactions with the protein target, a common strategy in the development of pyrimidine-based inhibitors. nih.gov

Through these computational strategies, the development of new compounds based on the this compound scaffold can be made more efficient and targeted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.